2,4,6-Triphenylbenzoic acid
Overview
Description
2,4,6-Triphenylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C25H18O2 . This compound is characterized by three phenyl groups attached to a benzoic acid core at the 2, 4, and 6 positions. It is known for its steric hindrance due to the bulky phenyl groups, which significantly influence its chemical reactivity and physical properties .
Mechanism of Action
Mode of Action
It is known that the compound can undergo hydrolysis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that phenolic compounds, which include triphenylbenzoic acids, are involved in various metabolic pathways . These pathways include the shikimate pathway for the biosynthesis of phenolic acids .
Result of Action
It is known that certain phenolic compounds can inhibit the activity of enzymes such as α-amylase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Triphenylbenzoic acid . For example, the presence of organic carbon and metal oxide phases in the soil can affect the sorption of similar compounds under oxic and anoxic conditions . Additionally, the degradation of similar compounds can be influenced by environmental factors such as pH and redox potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenylbenzoic acid typically involves the Friedel-Crafts acylation of benzene derivatives. One common method includes the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzoyl cation, which then reacts with benzene to form the triphenyl-substituted product .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur, although the steric hindrance from the phenyl groups may limit the reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohols or benzaldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Triphenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with a single benzene ring.
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of phenyl groups.
2,4,6-Trinitrobenzoic acid: Contains nitro groups, significantly altering its chemical properties.
Uniqueness: 2,4,6-Triphenylbenzoic acid is unique due to its bulky phenyl groups, which impart significant steric hindrance and influence its reactivity and physical properties. This makes it distinct from simpler benzoic acid derivatives and provides unique opportunities for its use in various applications .
Properties
IUPAC Name |
2,4,6-triphenylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWWGHQMONYPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280538 | |
Record name | 2,4,6-triphenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-17-2 | |
Record name | NSC17359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-triphenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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